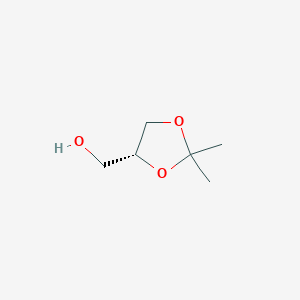

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxoles - Dioxolanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVYQYLELCKWAN-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317906 | |

| Record name | (R)-Solketal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14347-78-5 | |

| Record name | (R)-Solketal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14347-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Acetone glycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014347785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Solketal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol: Properties, Analysis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, a versatile chiral building block. This document details experimental protocols for its characterization and explores its relevance as a MEK inhibitor in cell signaling pathways.

Core Chemical and Physical Properties

This compound, also known as (R)-(-)-Solketal, is a colorless to light yellow liquid.[1] Its chemical structure consists of a glycerol backbone protected as a cyclic ketal with acetone. This chiral molecule is a valuable intermediate in the synthesis of various enantiomerically pure compounds.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₃ | [1][3][4] |

| Molecular Weight | 132.16 g/mol | [1][3][5] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Boiling Point | 72-73 °C at 8 mmHg | [1][6] |

| Density | 1.062 g/mL at 25 °C | [1][6] |

| Refractive Index (n20/D) | 1.434 | [1][6] |

| Optical Activity ([α]20/D) | -13.7° (neat) | [1][6] |

| Flash Point | 79 °C (closed cup) | [3][6] |

| Solubility | Miscible with water. Slightly soluble in chloroform and methanol. | [1][7] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [1] |

Synthesis and Experimental Workflow

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of (R)-glycerol with acetone or its equivalent, 2,2-dimethoxypropane. The reaction is an equilibrium process, and removal of the water byproduct is crucial to drive the reaction towards the product.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols for Characterization

Accurate characterization of this compound is essential for its use in research and development. Below are detailed methodologies for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the molecule.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the concentration.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons.

-

Acquisition Time: Approximately 3-4 seconds.

-

Spectral Width: A range of -2 to 12 ppm.

-

-

Processing: Apply a line broadening of 0.3 Hz using an exponential window function before Fourier transformation. Phase and baseline correct the spectrum.

-

Analysis: Integrate all signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.6-0.7 mL of CDCl₃.

-

Instrument: A 100 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: A range of -10 to 220 ppm.

-

-

Processing: Apply a line broadening of 1 Hz. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[8][9]

-

Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform an automatic baseline correction and ATR correction if the software allows.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is employed to determine the molecular weight and fragmentation pattern of the compound.

GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrument: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained mass spectrum with a library database for confirmation.

Biological Relevance: MEK Inhibition and the Ras-Raf-MEK-ERK Signaling Pathway

This compound has been identified as a MEK inhibitor with potential antitumor activity.[1][10] MEK (also known as MAP2K) is a key protein kinase in the Ras-Raf-MEK-ERK signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival.[3] Dysregulation of this pathway is a common feature in many human cancers.

Caption: The Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of this compound.

As depicted in the diagram, the pathway is initiated by the binding of growth factors to receptor tyrosine kinases, leading to the activation of Ras and a subsequent phosphorylation cascade involving Raf, MEK, and ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors, thereby regulating gene expression related to cell growth and survival. This compound, as a MEK inhibitor, blocks the phosphorylation of ERK by MEK, thus interrupting the signaling cascade and potentially inhibiting cancer cell proliferation.

This technical guide provides a foundational understanding of this compound for its effective application in research and drug development. The provided protocols and data serve as a valuable resource for scientists working with this important chiral molecule.

References

- 1. cdn-links.lww.com [cdn-links.lww.com]

- 2. This compound - High purity | EN [georganics.sk]

- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 4. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. researchgate.net [researchgate.net]

- 7. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 8. agilent.com [agilent.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structural and Conformational Analysis of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, commonly known as (R)-Solketal, is a versatile chiral building block of significant interest in synthetic organic chemistry, particularly in the development of pharmaceuticals and other fine chemicals. Its rigid dioxolane ring and available hydroxyl group make it a valuable precursor for the synthesis of enantiomerically pure compounds. This technical guide provides a comprehensive analysis of its structural and conformational properties, based on spectroscopic data and theoretical considerations. Detailed experimental protocols for the characterization techniques are also presented to aid researchers in their laboratory work.

Chemical Structure and Physicochemical Properties

This compound is a derivative of glycerol where the 1,2-hydroxyl groups are protected as an acetal with acetone. This protection imparts specific stereochemical constraints and chemical reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₃ | [1][2] |

| Molecular Weight | 132.16 g/mol | [3] |

| CAS Number | 14347-78-5 | [1][2][3] |

| Appearance | Colorless liquid | [3] |

| Density | 1.062 g/mL at 25 °C | [3] |

| Boiling Point | 72-73 °C at 8 mmHg | [3] |

| Refractive Index (n²⁰/D) | 1.434 | [3] |

| Optical Activity ([α]²⁰/D) | -13.7° (neat) | [3] |

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the structure of this compound. This section details the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectral Data of Solketal (500 MHz, DMSO-d₆) [1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.26 | s | 3H | Methyl (CH₃) |

| 1.30 | s | 3H | Methyl (CH₃) |

| 2.00 | br s | 1H | Hydroxyl (OH) |

| 3.36 - 4.80 | m | 5H | -CH₂-CH-CH₂- (dioxolane and methanol protons) |

Table 3: ¹³C NMR Spectral Data of Solketal (125 MHz, DMSO-d₆) [1]

| Chemical Shift (ppm) | Assignment |

| 25.77 | Methyl (CH₃) |

| 27.11 | Methyl (CH₃) |

| 62.67 | Methylene (-CH₂OH) |

| 66.58 | Methylene (O-CH₂-) |

| 76.52, 76.78 | Methine (-CH-) |

| 108.56 | Ketal Carbon (>C(CH₃)₂) |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Table 4: IR Spectral Data of Solketal

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (alcohol) |

| 2980-2880 | Strong | C-H stretch (alkane) |

| 1380, 1370 | Medium | C-H bend (gem-dimethyl) |

| 1250-1050 | Strong | C-O stretch (acetal and alcohol) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern.

Table 5: Major Fragments in the EI-Mass Spectrum of Solketal

| m/z | Proposed Fragment |

| 132 | [M]⁺ (Molecular Ion) |

| 117 | [M - CH₃]⁺ |

| 101 | [M - CH₂OH]⁺ |

| 73 | [M - C₃H₇O]⁺ |

| 59 | [C₃H₇O]⁺ |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |

Conformational Analysis

The five-membered dioxolane ring is not planar and exists in puckered conformations, typically described as envelope (E) or twist (T) forms. For 4-substituted 2,2-dimethyl-1,3-dioxolanes, the substituent at C4 can adopt either an axial or equatorial-like position.

Due to the lack of a published crystal structure for this compound, a definitive experimental conformation is not available. However, computational studies on similar 1,3-dioxolane systems suggest a dynamic equilibrium between several low-energy conformations. The preferred conformation is influenced by a combination of steric and electronic factors, including the anomeric effect.

A detailed computational study, for instance using Density Functional Theory (DFT), would be required to predict the most stable conformers of this compound and to determine the dihedral angles and relative energies of these conformations. Such a study would provide valuable insight into its three-dimensional structure and how it influences its reactivity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Caption: Workflow for NMR Spectroscopic Analysis.

Protocol Details:

-

Sample Preparation: A sample of this compound (~10 mg) is dissolved in a deuterated solvent (~0.6 mL), such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[1]

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 500 MHz spectrometer.[1]

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak. For the ¹H spectrum, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

Caption: Workflow for IR Spectroscopic Analysis.

Protocol Details:

-

Sample Preparation: As a neat liquid, a drop of this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Instrumentation: An FTIR spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of air is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The major absorption bands are then identified.

Mass Spectrometry

Caption: Workflow for Mass Spectrometry Analysis.

Protocol Details:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in a heated inlet.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in a process known as Electron Ionization (EI). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation.

-

Mass Analysis: The positively charged ions are accelerated and then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Output: A mass spectrum is generated, which is a plot of the relative abundance of ions versus their m/z ratio.

Conclusion

The structural analysis of this compound is well-established through a combination of spectroscopic techniques. NMR, IR, and MS data collectively confirm its molecular structure. While the general conformational preferences of the dioxolane ring are understood, a detailed experimental or computational study specific to this molecule would provide a more complete understanding of its three-dimensional structure and could help in rationalizing its reactivity and its role in asymmetric synthesis. The experimental protocols provided herein offer a practical guide for researchers working with this important chiral building block.

References

Spectroscopic Profile of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral building block, (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (also known as (R)-Solketal). The information presented is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a centralized resource for structural characterization.

Compound Identity:

-

IUPAC Name: [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol[1]

-

CAS Number: 14347-78-5[2]

-

Molecular Formula: C₆H₁₂O₃[2]

-

Molecular Weight: 132.16 g/mol [1]

Spectroscopic Data Summary

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This data is crucial for confirming the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of an organic molecule. The data presented here is for the racemate or the (S)-enantiomer, as the spectra for enantiomers are identical in a standard achiral solvent.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.20 | m | 1H | H-4 |

| ~4.05 | dd | 1H | H-5a |

| ~3.75 | dd | 1H | H-5b |

| ~3.65 | m | 2H | -CH₂OH |

| ~2.50 | t | 1H | -OH |

| 1.40 | s | 3H | -CH₃ (syn) |

| 1.34 | s | 3H | -CH₃ (anti) |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~109.5 | C-2 (quaternary) |

| ~76.5 | C-4 |

| ~66.8 | C-5 |

| ~63.0 | -CH₂OH |

| ~26.8 | -CH₃ (syn) |

| ~25.5 | -CH₃ (anti) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3300 | Broad | O-H stretch (alcohol) |

| 2985, 2935, 2880 | Strong | C-H stretch (aliphatic) |

| 1215, 1155 | Strong | C-O stretch (acetal) |

| 1055 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound.

| m/z Ratio | Relative Intensity (%) | Assignment |

| 117 | High | [M - CH₃]⁺ |

| 101 | High | [M - CH₂OH]⁺ |

| 73 | Moderate | [C₄H₉O]⁺ |

| 59 | Moderate | [C₃H₇O]⁺ |

| 43 | Base Peak | [C₃H₇]⁺ or [CH₃CO]⁺ |

Experimental Protocols

The data presented in this guide can be obtained using standard spectroscopic techniques. The following are representative experimental protocols.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 512-2048) and a longer relaxation delay (2-5 seconds) are typically required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy (ATR)

-

Sample Preparation: As a liquid, the sample can be analyzed directly. Place one to two drops of neat this compound onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is automatically generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation and introduction.

-

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).

-

Ionization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

References

Physical properties like boiling point and density of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

A Technical Guide to the Physical Properties of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

This guide provides an in-depth overview of the key physical properties of this compound, a versatile chiral building block. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the boiling point and density of the compound, along with detailed experimental protocols for their determination.

Physical Properties Data

The quantitative physical properties of this compound are summarized in the table below for quick reference.

| Physical Property | Value | Conditions |

| Boiling Point | 72-73 °C | at 8 mmHg[1][2] |

| Density | 1.062 g/mL | at 25 °C[1][2] |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the boiling point and density of this compound.

Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[3]

Apparatus and Chemicals:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or thread

-

Heating source (e.g., Bunsen burner)

-

Heat-transfer fluid (e.g., mineral oil or silicone oil)

-

This compound sample

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube is placed inside the test tube with its open end submerged in the liquid.

-

The test tube is securely attached to the thermometer using a rubber band or thread.

-

The entire assembly is then placed in the Thiele tube, which is filled with a heat-transfer fluid, ensuring the sample is immersed in the oil.[4]

-

The side arm of the Thiele tube is gently heated, allowing for uniform heat distribution via convection currents.[4]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued when a steady and rapid stream of bubbles is observed.

-

The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[3]

Density Determination: Gravimetric Method

The density of a liquid can be determined by accurately measuring the mass of a known volume.

Apparatus and Chemicals:

-

Volumetric flask or pycnometer (e.g., 10 mL)

-

Analytical balance

-

This compound sample

-

Constant temperature bath (optional, for high precision)

Procedure:

-

The mass of a clean, dry volumetric flask or pycnometer is accurately measured using an analytical balance.

-

The flask is filled to the calibration mark with this compound. Care should be taken to avoid air bubbles.

-

The filled flask is then reweighed to determine the mass of the liquid.

-

The density is calculated by dividing the mass of the liquid by its known volume.[5] For improved accuracy, it is recommended to perform the measurement at a controlled temperature, such as 25°C.[2]

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the acquisition and experimental verification of the physical properties of a chemical compound.

Caption: Workflow for Physical Property Characterization.

References

- 1. This compound CAS#: 14347-78-5 [m.chemicalbook.com]

- 2. (R)-(-)-甘油醇缩丙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

A Comprehensive Technical Guide to (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

CAS Number: 14347-78-5 IUPAC Name: [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol

This technical guide provides an in-depth overview of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, a versatile chiral building block crucial in the fields of pharmaceutical synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the development of enantiomerically pure compounds.

Chemical and Physical Properties

This compound, also known as (R)-Solketal, is a colorless liquid at room temperature. Its chiral nature, stemming from the (R) configuration at the 4-position of the dioxolane ring, makes it a valuable precursor in asymmetric synthesis.[1] The dioxolane moiety serves as a stable protecting group for a vicinal diol.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 14347-78-5 | [2][3] |

| IUPAC Name | [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | [2] |

| Molecular Formula | C₆H₁₂O₃ | [3] |

| Molecular Weight | 132.16 g/mol | [2] |

| Appearance | Colorless liquid | [4] |

| Density | 1.062 g/mL at 25 °C | [4] |

| Boiling Point | 72-73 °C at 8 mmHg | [4] |

| Refractive Index | n20/D 1.434 | [4] |

| Optical Activity | [α]20/D -13.7°, neat | [4] |

| Water Solubility | Miscible | [5] |

| Flash Point | 79 °C (closed cup) | [4] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Data | Reference(s) |

| ¹H NMR | Spectrum available | [6] |

| ¹³C NMR | Spectrum available | [7] |

| Mass Spectrum | Spectrum available | [8] |

| IR Spectrum | Spectrum available | [8] |

Synthesis and Experimental Protocols

This compound is commonly synthesized from the corresponding chiral triol, (R)-glycerol, by acetalization with acetone. For laboratory-scale preparations, a common precursor is D-mannitol, which can be converted to (R)-(-)-1,2-O-isopropylideneglyceraldehyde, a direct precursor to the target molecule.

Experimental Protocol: Synthesis of a β-Lactam Precursor from a Derivative of this compound

This protocol details the synthesis of (3S,4S)-3-Amino-1-(3,4-dimethoxybenzyl)-4-[(R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone, a chiral building block for monobactam antibiotics, utilizing L-(S)-glyceraldehyde acetonide, a derivative of the topic compound.[9]

Materials:

-

Aqueous solution of crude L-(S)-glyceraldehyde acetonide (estimated content, 190 mmol)

-

Dichloromethane (CH₂Cl₂)

-

3,4-Dimethoxybenzylamine (31.1 g, 0.186 mol)

-

Triethylamine (33.5 mL, 0.24 mol)

-

Phthalylglycyl chloride (41.5 g, 0.186 mol)

-

Magnesium sulfate (MgSO₄)

-

N-methylhydrazine

-

1,2-Dichloroethane

-

Ethyl acetate

-

Hexane

-

Argon gas

Equipment:

-

1000-mL round-bottomed flask with a Teflon-coated magnetic stirring bar

-

100-mL pressure-equalizing dropping funnel

-

Ice-water and ice-methanol baths

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel

Procedure:

-

An aqueous solution of crude L-(S)-glyceraldehyde acetonide is placed in a 1000-mL round-bottomed flask equipped with a magnetic stirrer and a dropping funnel connected to an argon line.

-

Dichloromethane (200 mL) is added to the aqueous solution. The dropping funnel is charged with a solution of 3,4-dimethoxybenzylamine (31.1 g) in dichloromethane (50 mL).

-

The flask is flushed with argon, and the solution is vigorously stirred and cooled to 10°C with an ice-water bath.

-

The 3,4-dimethoxybenzylamine solution is added dropwise over 5 minutes. The mixture is stirred for 20 minutes and then transferred to a separatory funnel.

-

The organic phase is separated, and the aqueous layer is extracted with dichloromethane (2 x 100 mL). The combined organic layers are dried over magnesium sulfate under argon.

-

After filtration, the filtrate is concentrated to about 100 mL. The solution is cooled to 0°C in an ice-methanol bath and treated with triethylamine (33.5 mL).

-

A solution of phthalylglycyl chloride (41.5 g) in dichloromethane (75 mL) is added dropwise over 45 minutes from the dropping funnel.

-

The reaction mixture is stirred for 1 hour at room temperature and then washed sequentially with water, cold 2 N hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic phase is dried over a mixture of magnesium sulfate and Fuller's earth, filtered, and evaporated to yield a yellow syrup.

-

The syrup is dissolved in 1,2-dichloroethane (200 mL), treated with N-methylhydrazine (8.9 mL), and refluxed for 60-80 minutes.

-

The resulting suspension is cooled, filtered, and the filtrate is concentrated.

-

The residue is dissolved in ethyl acetate and washed with water and 10% sodium chloride solution. The organic layer is dried over magnesium sulfate, filtered, and evaporated.

-

The resulting crystals are recrystallized from ethyl acetate/hexane (2:1) to yield (3S,4S)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone.[9]

Applications in Drug Development

This compound is a key chiral synthon in the synthesis of a variety of pharmaceutical compounds. Its protected diol structure and defined stereochemistry allow for the construction of complex chiral molecules with high enantiomeric purity.

Role as a Chiral Building Block

The primary application of this compound is as a versatile starting material for the synthesis of more complex chiral molecules.[1] It is used in the preparation of complex carbohydrates, pharmaceuticals, and fine chemicals.[1] For instance, it can be used to synthesize antiviral nucleoside analogues and other bioactive molecules.

Potential as a Precursor to MEK Inhibitors

Several sources refer to this compound as a MEK inhibitor with antitumor activity.[10] However, it is more accurately described as a potential building block for the synthesis of MEK inhibitors. The MEK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in many cancers.

MEK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a cascade of protein kinases that transduces signals from cell surface receptors to the nucleus, ultimately regulating gene expression.

Caption: The Ras-Raf-MEK-ERK signaling cascade.

Chiral molecules derived from this compound can be designed to act as allosteric inhibitors of MEK1/2, preventing the phosphorylation of ERK1/2 and thereby inhibiting downstream signaling that leads to cell proliferation.

Experimental Workflow for Chiral Drug Synthesis

The use of this compound as a chiral starting material follows a general workflow in multi-step organic synthesis.

Caption: General workflow for utilizing the chiral synthon.

This workflow highlights the strategic use of the chiral building block, where its stereocenter is incorporated into the target molecule, followed by modifications and deprotection steps to yield the final active pharmaceutical ingredient.

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. (R)-Solketal | C6H12O3 | CID 736056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound 98 14347-78-5 [sigmaaldrich.com]

- 5. 2,2-Dimethyl-1,3-dioxolane-4-methanol CAS#: 100-79-8 [chemicalbook.com]

- 6. 2,2-Dimethyl-1,3-dioxolane-4-methanol(100-79-8) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 1,3-Dioxolane-4-methanol, 2,2-dimethyl- [webbook.nist.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. (R,S)-2,2-Dimethyl-1,3-Dioxolane-4-Methanol-D5 [cymitquimica.com]

Alternative names and synonyms for (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol like (R)-Solketal

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol , widely known as (R)-Solketal , is a versatile chiral building block of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. Its unique structure, derived from the protection of two adjacent hydroxyl groups of glycerol, offers a strategic advantage in asymmetric synthesis, enabling the production of enantiomerically pure compounds. This technical guide provides an in-depth overview of its alternative names, physicochemical properties, experimental protocols for its synthesis, and its application in synthetic chemistry.

Nomenclature and Identification

(R)-Solketal is known by a variety of synonyms and identifiers across different chemical databases and suppliers. A comprehensive list is provided below for easy reference.

| Identifier Type | Value |

| IUPAC Name | [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol[1] |

| CAS Number | 14347-78-5[1][2] |

| Synonyms | This compound, (R)-Solketal, 2,3-Isopropylidene-sn-glycerol, L-alpha,beta-Isopropylideneglycerol, L-2,3-O-isopropylidene-sn-glycerol[2][3] |

| PubChem CID | 736056[1] |

| EC Number | 604-360-5[1] |

| InChI Key | RNVYQYLELCKWAN-RXMQYKEDSA-N[1][2] |

Physicochemical Properties

The physical and chemical properties of (R)-Solketal are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value |

| Molecular Formula | C₆H₁₂O₃[1][2][3] |

| Molecular Weight | 132.16 g/mol [3][4] |

| Appearance | Colorless to pale yellow liquid[3] |

| Density | 1.062 g/mL at 25 °C[2][3] |

| Boiling Point | 72-73 °C at 8 mmHg[2] |

| Refractive Index | n20/D 1.434[2] |

| Optical Activity | [α]20/D −13.7°, neat[2] |

| Solubility | Miscible with water and most organic solvents.[5][6] |

| Storage Temperature | 2-8°C[2] |

Experimental Protocols

Synthesis of (R)-Solketal from (R)-Glycerol

The most common method for synthesizing (R)-Solketal is the acid-catalyzed ketalization of (R)-glycerol with acetone or an acetone equivalent like 2,2-dimethoxypropane.

Materials:

-

(R)-Glycerol

-

2,2-Dimethoxypropane (2,2-DMP) or Acetone

-

p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst)

-

Anhydrous sodium carbonate or triethylamine (for neutralization)

-

Ethyl acetate (for extraction)

-

n-Hexane (for extraction and column chromatography)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add (R)-glycerol (1.0 eq). Add an excess of 2,2-dimethoxypropane (1.5 eq) or acetone (10 eq).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02 eq).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours when using 2,2-DMP. If using acetone, the reaction may require longer stirring times (up to 24 hours) or gentle heating (40-50 °C) to drive the equilibrium towards the product.[3]

-

Quenching: Once the reaction is complete, neutralize the acid catalyst by adding anhydrous sodium carbonate or a few drops of triethylamine until the pH is neutral.

-

Work-up: Filter the mixture to remove the neutralized catalyst. If acetone was used in excess, it can be removed under reduced pressure using a rotary evaporator. The remaining residue can be dissolved in ethyl acetate and washed with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-Solketal.

-

Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to yield pure (R)-Solketal.[3]

Synthetic Workflow and Applications

(R)-Solketal is a key intermediate in the synthesis of various chiral molecules, particularly pharmaceuticals. Its primary hydroxyl group can be easily modified, while the protected diol remains stable to a wide range of reaction conditions.

Experimental Workflow: Synthesis and Purification of (R)-Solketal

References

- 1. researchgate.net [researchgate.net]

- 2. A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05455E [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. 2,2-Dimethyl-1,3-dioxolane-4-methanol | 100-79-8 [chemicalbook.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. eprints.upnyk.ac.id [eprints.upnyk.ac.id]

The Pivotal Role of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol as a Chiral Building Block: A Technical Guide

Introduction

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, commonly known as (R)-Solketal, is a versatile and highly valuable chiral building block in modern organic synthesis. Its unique structural features, comprising a protected diol in a chiral environment, make it an essential precursor for the enantioselective synthesis of a wide array of complex molecules, particularly in the pharmaceutical industry. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of (R)-Solketal, with a focus on its utility for researchers, scientists, and professionals in drug development.

Physicochemical and Chiral Properties

(R)-Solketal is a stable, liquid compound at room temperature, readily soluble in water and most organic solvents.[1] Its chirality, derived from the (R) configuration at the C4 position of the dioxolane ring, is the cornerstone of its utility in asymmetric synthesis.[2] The isopropylidene group serves as an effective protecting group for the vicinal diols of glycerol, allowing for selective reactions at the primary hydroxyl group.[3]

| Property | Value |

| CAS Number | 14347-78-5[4] |

| Molecular Formula | C6H12O3[4][5] |

| Molecular Weight | 132.16 g/mol [1][4] |

| Appearance | Clear, colorless to slightly yellow liquid[1] |

| Boiling Point | 72-73 °C at 8 mmHg[5][6] |

| Density | 1.062 g/mL at 25 °C[5][6] |

| Refractive Index | n20/D 1.434[5][6] |

| Optical Rotation | [α]20/D −13.7°, neat[5][6] |

| Enantiomeric Excess | ee: 98% (GLC)[5][6] |

Core Synthetic Applications

The primary utility of (R)-Solketal lies in its role as a chiral precursor for the synthesis of enantiomerically pure compounds.[2][7] Its strategic importance is evident in the production of various pharmaceuticals, fine chemicals, and even specialty polymers.[7]

Synthesis of Beta-Blockers

A significant application of (R)-Solketal is in the asymmetric synthesis of β-adrenergic blockers (beta-blockers), a class of drugs used to manage cardiovascular diseases.[8] The synthesis of these drugs often requires a chiral side chain, which can be efficiently derived from (R)-Solketal.

Synthesis of Antiviral Drugs

(R)-Solketal also serves as a crucial starting material in the synthesis of certain antiviral agents. For instance, it can be a precursor in the multi-step synthesis of Oseltamivir (Tamiflu), a neuraminidase inhibitor used to treat and prevent influenza. The synthesis leverages the defined stereochemistry of (R)-Solketal to establish the correct stereocenters in the final drug molecule.

Other Synthetic Transformations

Beyond these specific drug classes, (R)-Solketal is a versatile intermediate for a variety of chemical transformations:

-

Conversion to (S)-Glycidol: A key reaction involves the deprotection of the isopropylidene group followed by intramolecular cyclization to yield the highly reactive and synthetically useful (S)-glycidol.

-

Synthesis of Glycerol Derivatives: It is extensively used in the synthesis of mono-, di-, and triglycerides through ester bond formation at the free hydroxyl group.[3]

-

Preparation of Phospholipids: The chiral nature of (R)-Solketal makes it an ideal starting material for the synthesis of phospholipids with defined stereochemistry.

Experimental Protocols

General Tosylation of this compound

This procedure describes the conversion of the primary alcohol of (R)-Solketal to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Stir bar

-

Round-bottom flask

-

Ice bath

-

Separatory funnel

Procedure:

-

To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add anhydrous pyridine (1.5 eq.).

-

Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude tosylate.

-

Purify the crude product by flash column chromatography on silica gel.

Synthesis of Solketal from Glycerol

(R)-Solketal is typically synthesized from the corresponding enantiomer of glycerol, while racemic solketal can be prepared from glycerol itself. The following is a general procedure for the acid-catalyzed acetalization of glycerol with acetone.[9]

Materials:

-

Glycerol

-

Acetone

-

p-Toluenesulfonic acid (p-TSA) or another acid catalyst

-

Sodium bicarbonate

-

Stir bar

-

Round-bottom flask with a reflux condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine glycerol (1.0 eq.), a large excess of acetone (e.g., 10 eq.), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 eq.).

-

Heat the mixture to reflux and stir for several hours. The reaction progress can be monitored by TLC or GC.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by adding solid sodium bicarbonate and stirring until gas evolution ceases.

-

Filter the mixture to remove the solid.

-

Remove the excess acetone under reduced pressure.

-

The resulting crude solketal can be purified by distillation under reduced pressure.

Conclusion

This compound is an indispensable chiral building block in asymmetric synthesis. Its ready availability, stable nature, and versatile reactivity have solidified its position as a key starting material for the synthesis of a multitude of complex, enantiomerically pure molecules. For researchers and professionals in drug discovery and development, a thorough understanding of the applications and handling of (R)-Solketal is crucial for the efficient and stereoselective synthesis of novel therapeutic agents. The continued exploration of its synthetic potential promises to unlock new avenues for the creation of innovative pharmaceuticals and other high-value chemical entities.

References

- 1. (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol - High-Purity Chiral Compound at Best Price [jigspharma.com]

- 2. This compound - High purity | EN [georganics.sk]

- 3. Solketal - Wikipedia [en.wikipedia.org]

- 4. This compound [webbook.nist.gov]

- 5. (R)-(−)-2,2-ジメチル-1,3-ジオキソラン-4-メタノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. (R)-(−)-2,2-ジメチル-1,3-ジオキソラン-4-メタノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. jmedchem.com [jmedchem.com]

- 9. preprints.org [preprints.org]

A Technical Guide to Chiral Pool Synthesis Utilizing Protected Glycerols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and applications of chiral pool synthesis, with a specific focus on the utilization of protected glycerols as versatile C3 chiral building blocks. Glycerol, an abundant and renewable resource, offers a valuable starting point for the asymmetric synthesis of a wide range of complex and biologically active molecules. This document provides a comprehensive overview of the strategies employed to transform achiral glycerol into valuable chiral synthons, along with detailed experimental protocols for key transformations and their application in the synthesis of pharmaceuticals.

Introduction to Chiral Pool Synthesis and the Role of Glycerol

Chiral pool synthesis is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials.[1] These natural products, often referred to as the "chiral pool," provide a scaffold with pre-existing stereocenters, which can be elaborated through a series of chemical transformations to afford the desired target molecule with high stereochemical control. Glycerol, a simple, inexpensive, and biocompatible triol, has emerged as an attractive candidate for the chiral pool. Although glycerol itself is achiral, its prochiral nature allows for the creation of chiral derivatives through various desymmetrization and resolution techniques.

The primary hydroxyl groups of glycerol are enantiotopic, meaning their selective functionalization can generate a chiral center. This is typically achieved by protecting two of the hydroxyl groups, often as a cyclic acetal or ketal, to yield a chiral intermediate. The most common protected form of glycerol used in chiral pool synthesis is (R)- or (S)-2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as solketal or isopropylidene glycerol.[2] This protected glycerol derivative possesses a single free primary hydroxyl group that can be further functionalized, while the stereocenter at the C4 position is preserved.

Preparation of Chiral Protected Glycerols

The successful application of protected glycerols in chiral pool synthesis hinges on the efficient and stereoselective preparation of the chiral starting material. Two primary strategies are employed: the desymmetrization of glycerol and the kinetic resolution of racemic protected glycerols.

Desymmetrization of Glycerol

Desymmetrization involves the enantioselective reaction of one of the two primary hydroxyl groups of glycerol, thereby creating a chiral center. One effective method utilizes a chiral auxiliary, such as (1R)-(-)-10-camphorsulfonamide, to form a diastereomeric spiroketal. This reaction proceeds with high diastereoselectivity, affording a single diastereomer of the spiroketal which can then be used in subsequent synthetic steps.[3]

Kinetic Resolution of Racemic Solketal

Racemic solketal can be prepared by the acid-catalyzed reaction of glycerol with acetone. The enantiomers can then be separated through kinetic resolution, a process where one enantiomer reacts faster than the other in the presence of a chiral catalyst or reagent. Enzymatic kinetic resolution using lipases is a particularly effective method. For example, the enantioselective hydrolysis of racemic solketal octanoate catalyzed by Pseudomonas sp. lipase can provide either the (S)-alcohol or the remaining (R)-ester with high enantiomeric excess.[4]

Applications in the Synthesis of Bioactive Molecules

Protected glycerols are versatile chiral building blocks that have been successfully employed in the synthesis of a variety of biologically active molecules, including beta-blockers and prostaglandins.

Synthesis of β-Adrenergic Blockers: (S)-Propranolol and (S)-Naftopidil

β-Adrenergic blockers are a class of drugs widely used to manage cardiovascular diseases. The pharmacological activity of many beta-blockers resides primarily in one enantiomer. Chiral pool synthesis using protected glycerols provides an efficient route to these enantiomerically pure drugs. A general synthetic strategy involves the conversion of a chiral protected glycerol into a key epoxide intermediate, which is then opened by the appropriate amine to furnish the target beta-blocker.

A synthetic route starting from the desymmetrization of glycerol using (1R)-(-)-10-camphorsulfonamide to yield a chiral spiroketal has been reported for the synthesis of (S)-propranolol and (S)-naftopidil.[3][5] The chiral spiroketal is converted to a diol, which then undergoes a Mitsunobu reaction to form the key epoxide intermediate. Regioselective ring-opening of this epoxide with isopropylamine or 1-(2-methoxyphenyl)piperazine affords (S)-propranolol and (S)-naftopidil, respectively.[3][6]

Experimental Protocols:

Synthesis of Chiral Spiroketal from Glycerol: Glycerol is reacted with (1R)-(-)-10-camphorsulfonamide in the presence of an acid catalyst to yield the chiral spiroketal. The product is purified by column chromatography.[3]

Conversion to Chiral Epoxide: The chiral spiroketal is converted to the corresponding diol. This diol then undergoes a Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate to form the chiral epoxide.[3][5]

Synthesis of (S)-Propranolol: The chiral epoxide is reacted with isopropylamine in a suitable solvent. The reaction mixture is then worked up to yield (S)-propranolol.[7]

Synthesis of (S)-Naftopidil: The chiral epoxide is reacted with 1-(2-methoxyphenyl)piperazine in a suitable solvent. The reaction mixture is then worked up to yield (S)-naftopidil.[3]

Quantitative Data for the Synthesis of (S)-Propranolol and (S)-Naftopidil:

| Step | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Desymmetrization of Glycerol | Chiral Spiroketal | 58 | >99 (diastereomeric excess) |

| Epoxide Formation | Chiral Epoxide | - | - |

| Ring Opening | (S)-Propranolol | 32-34 (overall) | 90-95 |

| Ring Opening | (S)-Naftopidil | 32-34 (overall) | 90-95 |

Synthesis of Prostaglandins

Prostaglandins are a group of physiologically active lipid compounds with diverse hormone-like effects. Their complex structures, featuring multiple stereocenters, make them challenging synthetic targets. Chiral pool synthesis from protected glycerols offers a valuable approach to construct the chiral core of prostaglandins. A key intermediate in many prostaglandin syntheses is the Corey lactone, a bicyclic compound containing several of the required stereocenters. While a direct synthesis of Corey lactone from a protected glycerol is not commonly reported, chiral synthons derived from protected glycerols can be utilized in its construction.

Conceptual Workflow for Prostaglandin Synthesis:

Caption: Conceptual workflow for the synthesis of prostaglandins from a protected glycerol chiral building block.

Synthesis of (R)-Monobutyrin

(R)-Monobutyrin is a chiral monoglyceride. Its synthesis from a chiral spiroketal derived from glycerol has been reported.[3] The synthesis involves a Steglich esterification of the free hydroxyl group of the spiroketal with butyric acid, followed by a selective deprotection of the ketal group using ceric ammonium nitrate (CAN).[3][5]

Experimental Protocols:

Steglich Esterification: The chiral spiroketal is reacted with butyric acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[8][9]

CAN-Mediated Ketal Deprotection: The resulting ester is treated with ceric ammonium nitrate in a suitable solvent system to selectively cleave the isopropylidene protecting group.[3][5]

Quantitative Data for the Synthesis of (R)-Monobutyrin:

| Step | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Steglich Esterification | Butyryl Spiroketal | - | - |

| Ketal Deprotection | (R)-Monobutyrin | 41 (overall) | 90-95 |

Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and logical relationships discussed in this guide.

General Strategy of Chiral Pool Synthesis from Glycerol

Caption: General strategy for utilizing glycerol in chiral pool synthesis.

Experimental Workflow for the Synthesis of (S)-Propranolol

Caption: Experimental workflow for the synthesis of (S)-Propranolol.

Conclusion

Protected glycerols, particularly solketal, have proven to be highly valuable and versatile chiral building blocks in the asymmetric synthesis of complex molecules. The abundance and renewable nature of glycerol make this approach particularly attractive from a green chemistry perspective. The strategies of desymmetrization and kinetic resolution provide efficient access to enantiomerically pure protected glycerols. As demonstrated by the synthesis of beta-blockers and the conceptual pathway towards prostaglandins, these C3 synthons can be effectively utilized to construct intricate molecular architectures with high stereocontrol. The continued development of novel synthetic methodologies and catalytic systems will undoubtedly expand the scope of protected glycerols in chiral pool synthesis, enabling the efficient and sustainable production of a wide range of valuable chiral compounds for the pharmaceutical and other industries.

References

- 1. Chiral pool - Wikipedia [en.wikipedia.org]

- 2. Solketal - Wikipedia [en.wikipedia.org]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. jocpr.com [jocpr.com]

- 8. Steglich Esterification [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to the Safe Handling, Storage, and Use of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol , also known as (R)-(-)-Solketal, is a versatile chiral building block with significant applications in chemical synthesis, particularly in the development of pharmaceuticals. Its unique structural features make it an invaluable starting material for the synthesis of complex molecules. However, like all chemical reagents, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research.

This technical guide provides an in-depth overview of the safety, handling, and storage guidelines for this compound. It is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to work with this compound safely and effectively.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The key properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C6H12O3[1][2][3][4] |

| Molecular Weight | 132.16 g/mol [1] |

| Appearance | Clear, colorless to clear yellow liquid[5][6][7] |

| Boiling Point | 72-73 °C at 8 mmHg[8] |

| Density | 1.062 g/mL at 25 °C[8] |

| Flash Point | 79 °C - 80 °C (174.2 °F - 176.00 °F) (closed cup)[5][8][9][10] |

| Refractive Index | n20/D 1.434 (lit.)[8] |

| Optical Activity | [α]20/D −13.7°, neat[8] |

| Storage Temperature | 2-8°C[8] |

Hazard Identification and Toxicology

While some sources indicate that this compound does not meet the criteria for hazard classification under GHS, it is crucial to handle it with care as the toxicological properties have not been fully investigated.[11][12] It is a combustible liquid and may cause irritation to the eyes, skin, and respiratory tract.[5]

| Hazard | Description |

| Acute Oral Toxicity | May be harmful if swallowed.[1] May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[5] |

| Acute Dermal Toxicity | May be harmful if absorbed through the skin.[11] May cause skin irritation and dermatitis.[5] |

| Acute Inhalation Toxicity | May be harmful if inhaled.[11] May cause respiratory tract irritation.[5] High concentrations may cause central nervous system depression.[5] |

| Eye Irritation | May cause eye irritation.[5] |

| Genotoxicity | Negative for genotoxic effects in a battery of genotoxicity assays.[13] |

The EPA has concluded that there are no toxicological endpoints of concern for the U.S. population, including infants and children, based on available data.[13] However, it is good practice to minimize exposure.

Safe Handling Protocols

Adherence to proper handling procedures is critical to minimize risk. The following protocols are recommended:

Engineering Controls

-

Work in a well-ventilated area. The use of a chemical fume hood is recommended.[5][11]

-

Facilities should be equipped with an eyewash station and a safety shower in the immediate vicinity of the work area.[5][11]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following diagram outlines a general selection workflow.

Caption: PPE selection workflow for handling the compound.

-

Eye Protection: Wear chemical safety goggles or glasses.[9][11]

-

Skin Protection: Wear appropriate protective gloves and a lab coat or other protective clothing to prevent skin exposure.[5][11]

-

Respiratory Protection: Under normal use with adequate ventilation, respiratory protection may not be required.[12] For large-scale operations or in situations with insufficient ventilation, use a NIOSH/MSHA-approved respirator.[12]

General Hygiene Practices

-

Do not eat, drink, or smoke in the laboratory.[12]

-

Remove contaminated clothing and wash it before reuse.[5]

Storage Guidelines

Proper storage is essential to maintain the quality of the compound and to prevent accidents.

-

Temperature: Store in a refrigerator at 2-8°C (36-46°F).[8]

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[5][11]

-

Incompatibilities: Store away from incompatible substances such as strong oxidizing agents and acids.[5][11]

-

Ignition Sources: Keep away from heat, sparks, and open flames.[5][9]

The following decision tree can guide proper storage:

Caption: Decision tree for proper storage of the compound.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures

| Exposure | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek medical attention.[5][11] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek medical attention.[5][11] |

| Inhalation | Remove from exposure and move to fresh air immediately.[5][11] If breathing is difficult, give oxygen.[11] If not breathing, give artificial respiration.[5][11] Seek medical attention.[5] |

| Ingestion | Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[5] Never give anything by mouth to an unconscious person.[5][9] Seek immediate medical attention.[5] |

Accidental Release Measures

In the case of a spill, follow these steps:

-

Evacuate: Evacuate unnecessary personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Eliminate Ignition Sources: Remove all sources of ignition from the area.[5][9]

-

Containment: Wear appropriate PPE.[5] Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[9][14]

-

Collection: Collect the absorbed material and place it in a suitable, closed container for disposal.[5][9]

-

Decontamination: Clean the spill area thoroughly.

The following diagram illustrates the emergency response workflow for a spill.

Caption: Workflow for responding to a chemical spill.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][11]

-

Hazards: This is a combustible liquid.[5] Vapors are heavier than air and may travel to a source of ignition and flash back.[5] Containers may explode when heated.[9] During a fire, irritating and toxic gases may be generated.[11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][11]

Stability and Reactivity

-

Chemical Stability: The compound is stable under normal temperatures and pressures.[5]

-

Conditions to Avoid: Avoid excess heat and sources of ignition.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and acids.[5][11]

-

Hazardous Decomposition Products: Hazardous decomposition products include carbon monoxide and carbon dioxide.[5]

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.[14] Do not allow the chemical to enter drains.[11]

Conclusion

This compound is a valuable reagent in research and development. By understanding its properties and adhering to the safety, handling, and storage guidelines outlined in this technical guide, researchers can minimize risks and create a safe and productive laboratory environment. Always consult the most recent Safety Data Sheet (SDS) for the most up-to-date information before working with this or any other chemical.

References

- 1. (R)-Solketal | C6H12O3 | CID 736056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound CAS#: 14347-78-5 [m.chemicalbook.com]

- 4. 1,3-Dioxolane-4-methanol, 2,2-dimethyl- [webbook.nist.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. This compound | 14347-78-5 [chemicalbook.com]

- 7. 2,2-Dimethyl-1,3-dioxolane-4-methanol | 100-79-8 [chemicalbook.com]

- 8. (R)-(−)-2,2-ジメチル-1,3-ジオキソラン-4-メタノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound 98 14347-78-5 [sigmaaldrich.com]

- 11. georganics.sk [georganics.sk]

- 12. fishersci.es [fishersci.es]

- 13. Federal Register :: 2,2-Dimethyl-1,3-dioxolane-4-methanol; Exemption From the Requirement of a Tolerance [federalregister.gov]

- 14. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Toxicological Properties of Isopropylidene Glycerol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropylidene glycerol, commonly known as solketal, and its derivatives are a class of compounds gaining significant attention across various industries, including pharmaceuticals, due to their versatile solvent properties and derivation from renewable resources. This technical guide provides a comprehensive overview of the current toxicological data available for these derivatives. It covers acute, sub-chronic, and chronic toxicity, as well as specific endpoints such as cytotoxicity, genotoxicity, dermal and ocular irritation, skin sensitization, and reproductive and developmental toxicity. Detailed experimental protocols for key toxicological assays are provided, and relevant signaling pathways are discussed. This guide aims to be a critical resource for the safety assessment and development of products containing isopropylidene glycerol derivatives.

Introduction

Isopropylidene glycerol (2,2-dimethyl-1,3-dioxolane-4-methanol), or solketal, is a protected form of glycerol. Its derivatives, which include esters and ethers, are being explored for a wide range of applications, from "green" solvents to potential components in drug delivery systems.[1][2] Given their increasing use, a thorough understanding of their toxicological profile is essential for ensuring human and environmental safety. This guide synthesizes the available literature on the toxicological properties of isopropylidene glycerol and its derivatives, presenting quantitative data, experimental methodologies, and mechanistic insights.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single or short-term exposure. The primary metric for acute oral toxicity is the median lethal dose (LD50), the dose at which 50% of the test animals are expected to die.

Table 1: Acute Toxicity Data for Isopropylidene Glycerol (Solketal)

| Chemical Name | CAS Number | Test Species | Route of Administration | LD50 | Reference(s) |

| Isopropylidene Glycerol (Solketal) | 100-79-8 | Rat | Oral | 7000 mg/kg | [3] |

| Isopropylidene Glycerol (Solketal) | 100-79-8 | Rat | Intraperitoneal | 3000 mg/kg | [3] |

No specific LD50 data for a wide range of other isopropylidene glycerol derivatives were identified in the public domain.

In Vitro Toxicity

Cytotoxicity

Cytotoxicity assays are crucial for determining the potential of a substance to cause cell death. These assays are often used as an initial screening tool in toxicology. While general statements about the low toxicity of solketal are common, specific quantitative data, such as IC50 values (the concentration of a substance that inhibits a biological process by 50%), for a range of derivatives are limited in the available literature.

One study on the synthesis of isopropylidene glycerol acetate (IGA) and isopropylidene glycerol propanoate (IGP) investigated their antibacterial properties against Staphylococcus aureus and Escherichia coli. The study found that neither IGA nor IGP inhibited the growth of these bacteria at concentrations up to 1000 ppm, suggesting a lack of potent antimicrobial cytotoxicity.[4]

Quantitative IC50 data from cytotoxicity studies on various isopropylidene glycerol derivatives against cell lines such as HepG2 (liver carcinoma), A549 (lung carcinoma), and HeLa (cervical cancer) were not found in the reviewed literature.

Genotoxicity

Genotoxicity assays assess the potential of a substance to damage DNA, which can lead to mutations and potentially cancer. Key in vitro genotoxicity tests include the Ames test and the Comet assay.

Ames Test (Bacterial Reverse Mutation Assay): This test uses various strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine operon to detect point mutations. A positive result is indicated by a significant increase in the number of revertant colonies.[1][5][6][7][8][9][10]

Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape.[11][12][13][14]

Specific data from Comet assays performed on a variety of isopropylidene glycerol derivatives were not found in the reviewed literature.

Dermal and Ocular Irritation

The potential of a substance to cause irritation to the skin and eyes is a critical aspect of its safety profile, particularly for products that may come into direct contact with these tissues.

Dermal Irritation

Studies conducted according to the OECD Guideline 404 for acute dermal irritation in rabbits have shown that some substances, when applied topically, do not produce significant dermal irritation, with skin irritation scores of 0.00.[4][15] Isopropylidene glycerol itself is generally considered to be a slight skin irritant.[16]

Ocular Irritation

Isopropylidene glycerol is reported to be an eye irritant.[16][17] Short-term exposure can cause redness.[17] OECD Guideline 405 is the standard method for assessing acute eye irritation/corrosion.[18][19][20]

Detailed quantitative data from dermal and ocular irritation studies on a range of isopropylidene glycerol derivatives are not widely available.

Skin Sensitization

Skin sensitization is an allergic reaction that occurs after repeated exposure to a substance. The Local Lymph Node Assay (LLNA) is a common method for assessing the skin sensitization potential of chemicals.[11][12][21][22][23]

Specific studies evaluating the skin sensitization potential of a variety of isopropylidene glycerol derivatives using the LLNA or other methods were not identified in the reviewed literature.

Sub-chronic and Chronic Toxicity

Sub-chronic and chronic toxicity studies involve repeated exposure to a substance over a longer period to assess potential long-term health effects.

No specific sub-chronic or chronic toxicity studies on isopropylidene glycerol derivatives were found in the reviewed literature. Studies on related compounds, such as isoparaffinic solvents, have shown effects like nephropathy and liver enlargement in rats after prolonged inhalation exposure.[24] However, the relevance of these findings to isopropylidene glycerol derivatives is not clear.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are designed to evaluate the potential of a substance to interfere with reproduction and normal development.

Specific reproductive and developmental toxicity data for isopropylidene glycerol derivatives are scarce. Studies on related glycol ethers have shown that some can cause reproductive and developmental toxicity.[7][14][25] However, it is important to note that the toxic properties of these related compounds may not be representative of isopropylidene glycerol derivatives.

Metabolism and Toxicokinetics

The study of toxicokinetics involves understanding the absorption, distribution, metabolism, and excretion (ADME) of a substance in the body.[8][26] The metabolism of a compound can significantly influence its toxicity.

Detailed studies on the metabolism and toxicokinetics of a range of isopropylidene glycerol derivatives were not found in the published literature.

Signaling Pathways

Understanding the molecular mechanisms of toxicity, including the signaling pathways that are affected by a substance, is crucial for risk assessment.

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by isopropylidene glycerol derivatives.

Experimental Protocols

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.